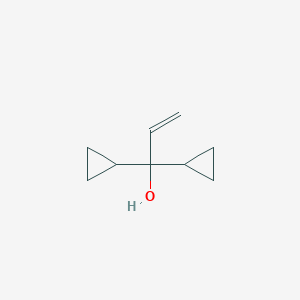
1,1-Dicyclopropylprop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dicyclopropylprop-2-en-1-ol: is an organic compound with the molecular formula C9H14O and a molecular weight of 138.211 g/mol . This compound features a unique structure with two cyclopropyl groups attached to a prop-2-en-1-ol backbone. It is a rare and specialized chemical that is often used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions:
1,1-Dicyclopropylprop-2-en-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the cyclopropyl groups .
Industrial Production Methods:
Industrial production of this compound is limited due to its specialized nature. when produced on a larger scale, the synthesis often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions:
1,1-Dicyclopropylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Alkyl halides, esters
科学的研究の応用
1,1-Dicyclopropylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1,1-Dicyclopropylprop-2-en-1-ol involves its interaction with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical pathways, making it a valuable tool in mechanistic studies .
類似化合物との比較
Cyclopropylmethanol: Similar in structure but lacks the prop-2-en-1-ol backbone.
Cyclopropylacetylene: Contains cyclopropyl groups but differs in the alkyne functionality.
Cyclopropylcarbinol: Similar alcohol functionality but with a different carbon chain structure.
Uniqueness:
1,1-Dicyclopropylprop-2-en-1-ol is unique due to its combination of cyclopropyl groups and an allylic alcohol structure. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for specialized research applications .
特性
CAS番号 |
55091-59-3 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
1,1-dicyclopropylprop-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-9(10,7-3-4-7)8-5-6-8/h2,7-8,10H,1,3-6H2 |
InChIキー |
GIEXUCQVFSVKRE-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1CC1)(C2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11967554.png)
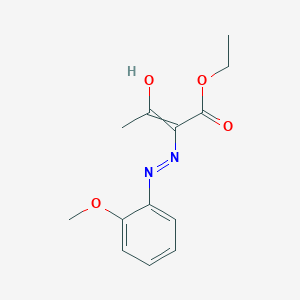
![Methyl (2E)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967562.png)
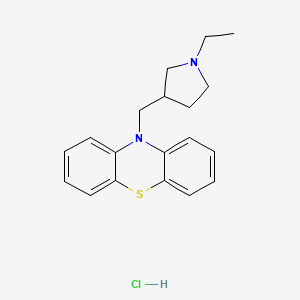

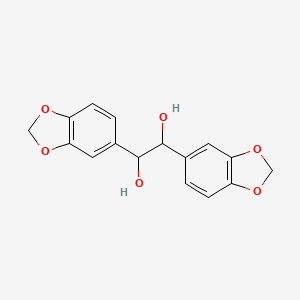


![(5Z)-3-Butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967599.png)
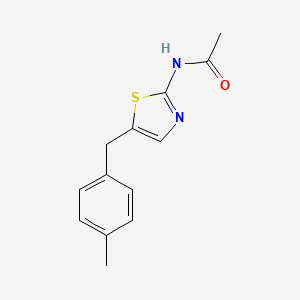


![N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967648.png)

